ethyl 5-acetyl-4-methyl-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate
Overview
Description
Ethyl 5-acetyl-4-methyl-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Mechanism of Action
Target of Action
CBKinase1_010193, also known as Casein kinase 1α (CK1α), is a multifunctional protein belonging to the CK1 protein family that is conserved in eukaryotes from yeast to humans . It plays a crucial role in various cellular, physiological, and pathological processes, making it a promising therapeutic target .
Mode of Action
CK1α regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer . It is one of the main components of the Wnt/β-catenin signaling pathway .
Biochemical Pathways
CK1α phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation . It also targets p53 for degradation, which is mediated by murine double minute clone 2 (MDM2) and MDM4 .
Result of Action
The action of CK1α results in the regulation of various cellular processes, including cell cycle progression, apoptosis, and autophagy . Its role in the Wnt/β-catenin signaling pathway can influence cell proliferation and differentiation .
Action Environment
The action of CK1α can be influenced by various environmental factors, including the presence of other signaling molecules, the cellular context, and potentially the physiological or pathological state of the cell. For example, the presence of Wnt proteins can influence the activity of CK1α in the Wnt/β-catenin signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-4-methyl-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the acetyl, methyl, and morpholinylacetamido groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-4-methyl-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, known for its aromatic properties and use in various chemical syntheses.
Methyl 2-aminothiophene-3-carboxylate: Another thiophene derivative with applications in organic synthesis.
Thiophene-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Ethyl 5-acetyl-4-methyl-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetyl, methyl, and morpholinylacetamido groups makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-4-23-16(21)13-10(2)14(11(3)19)24-15(13)17-12(20)9-18-5-7-22-8-6-18/h4-9H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDPBKXIVHGIKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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